molecular formula C15H23N3O3 B11803969 tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate

tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B11803969
M. Wt: 293.36 g/mol
InChI Key: VHKAUCQIQAICIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol . It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 4-(3-aminopyridin-4-yloxy)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. This makes it particularly useful in the synthesis of specialized compounds and in research applications where specificity is crucial .

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 4-(3-aminopyridin-4-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-5-11(6-9-18)20-13-4-7-17-10-12(13)16/h4,7,10-11H,5-6,8-9,16H2,1-3H3

InChI Key

VHKAUCQIQAICIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=NC=C2)N

Origin of Product

United States

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